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Foreword: In the landscape of modern chemical synthesis and drug discovery, the utility of a

molecule is defined by its structural nuances and reactive potential. Pyridine carboxylic acids,

as a class, have provided the scaffold for a multitude of therapeutic agents, acting as crucial

enzyme inhibitors and versatile chemical building blocks.[1] This guide focuses on a specific,

valuable derivative: 4-(tert-butyl)pyridine-2-carboxylic acid. Herein, we dissect its core structural

features, physicochemical properties, and synthetic pathways, providing researchers,

scientists, and drug development professionals with a comprehensive technical resource

grounded in practical application and scientific integrity.

Molecular Identity and Structural Framework
4-(tert-butyl)pyridine-2-carboxylic acid, also known as 4-tert-butylpicolinic acid, is a

disubstituted pyridine derivative.[2] Its architecture is characterized by a pyridine ring

functionalized with a sterically demanding tert-butyl group at the C4 position and a carboxylic

acid group at the C2 position. This specific arrangement of functional groups dictates its unique

chemical behavior and utility.

The tert-butyl group, a bulky, electron-donating substituent, influences the electronic properties

and steric environment of the pyridine ring. This steric hindrance can direct the regioselectivity
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of further reactions and modulate the coordination geometry when the molecule acts as a

ligand. The carboxylic acid at the C2 position, adjacent to the ring nitrogen, is a key reactive

handle for derivatization and a primary site for coordination with metal centers.

Key Identifiers:

IUPAC Name: 4-(tert-butyl)pyridine-2-carboxylic acid[2][3]

CAS Number: 42205-74-3[2][3][4]

Molecular Formula: C₁₀H₁₃NO₂[2][4]

Molecular Weight: 179.22 g/mol [2][4]

InChIKey: HDKBJZCKLMQKKD-UHFFFAOYSA-N[2][3][4]

Caption: Molecular structure of 4-(tert-butyl)pyridine-2-carboxylic acid.

Physicochemical Properties
The physical and chemical properties of a compound are critical for predicting its behavior in

various systems, from reaction solvents to biological media. The data presented below has

been aggregated from various chemical data repositories.
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Property Value Source

Molecular Formula C₁₀H₁₃NO₂ [2][4]

Molecular Weight 179.22 g/mol [2][4]

CAS Number 42205-74-3 [2][4]

Density 1.107 g/cm³ [4]

Boiling Point 321.3 °C [4]

Flash Point 148.1 °C [4]

Refractive Index 1.525 [4]

XLogP3 2.08 [4]

PSA (Polar Surface Area) 50.19 Å² [4]

XLogP3 is a computed octanol/water partition coefficient, indicating moderate lipophilicity. The

Polar Surface Area (PSA) suggests reasonable cell permeability characteristics.

Spectroscopic Profile: A Structural Verification
System
Spectroscopic analysis provides an empirical foundation for structural confirmation. The

following sections detail the expected spectral characteristics, which serve as a self-validating

system for sample identification and purity assessment.

¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons of the

pyridine ring and the aliphatic protons of the tert-butyl group.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Pyridine H-6 8.5 - 8.7 Doublet (d) 1H

Deshielded by

adjacent nitrogen

and carboxylic

acid.

Pyridine H-3 8.0 - 8.2 Doublet (d) 1H

Ortho-coupled to

H-5, deshielded

by proximity to

C2.

Pyridine H-5 7.5 - 7.7
Doublet of

doublets (dd)
1H

Coupled to both

H-3 and H-6.

tert-butyl (CH₃)₉ 1.3 - 1.4 Singlet (s) 9H

Equivalent

methyl protons of

the bulky alkyl

group.

Carboxylic Acid

OH
11.0 - 13.0

Broad singlet (br

s)
1H

Exchangeable

proton, highly

deshielded.

Note: Predicted shifts are based on general principles and data from similar structures like 4,4'-

di-tert-butyl-2,2'-bipyridyl.[5][6] Actual values may vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present. For 4-(tert-

butyl)pyridine-2-carboxylic acid, the key absorptions are associated with the carboxylic acid

and the aromatic ring.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H Stretch

(Carboxylic Acid)
3300 - 2500 Broad, Strong

Very broad due to

hydrogen bonding,

often obscuring C-H

stretches.[7][8]

C-H Stretch

(Aromatic)
3100 - 3000 Medium

Characteristic of sp²

C-H bonds on the

pyridine ring.[7]

C-H Stretch (Aliphatic) 2980 - 2850 Strong

Characteristic of sp³

C-H bonds in the tert-

butyl group.

C=O Stretch

(Carboxylic Acid)
1760 - 1690 Strong, Sharp

Intense absorption

typical for a carbonyl

group in a carboxylic

acid.[8]

C=C, C=N Stretch

(Aromatic)
1600 - 1450 Medium-Strong

Multiple bands

corresponding to

pyridine ring

vibrations.

C-O Stretch

(Carboxylic Acid)
1320 - 1210 Strong

Coupled with O-H

bending.[8]

Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and gain insight into the

molecule's fragmentation pattern, further confirming its structure.
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m/z Value Ion Rationale

179 [M]⁺

Molecular ion peak

corresponding to the exact

mass of C₁₀H₁₃NO₂.[4][9]

164 [M - CH₃]⁺
Loss of a methyl radical from

the tert-butyl group.

134 [M - COOH]⁺
Loss of the carboxylic acid

group as a radical.

122 [M - C(CH₃)₃]⁺ Loss of the tert-butyl radical.

57 [C(CH₃)₃]⁺

Tert-butyl cation, often a

prominent peak for tert-butyl

containing compounds.

Synthesis and Chemical Reactivity
Synthetic Strategy: A Scalable Approach
A robust and scalable synthesis is paramount for the practical application of any chemical

intermediate. While multiple routes may exist, a common and efficient method involves the

derivatization of commercially available precursors like picolinic acid or 4-tert-butylpyridine. A

related synthesis for a pyridinooxazoline (PyOx) ligand starts from picolinic acid, demonstrating

its utility as a versatile starting material.[10][11] The general logic involves introducing the tert-

butyl group onto a pre-existing pyridine-2-carboxylic acid scaffold or, conversely, carboxylating

a pre-existing 4-tert-butylpyridine molecule.

Synthesis Pathway

4-tert-butylpyridine Oxidation/Metalation
e.g., n-BuLi, then CO₂ 4-(tert-butyl)pyridine-

2-carboxylic acid
Acidic Workup

Click to download full resolution via product page
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Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Directed Ortho Metalation
This protocol describes a plausible synthesis via directed ortho metalation of 4-tert-

butylpyridine, a method known for its regioselectivity in functionalizing pyridine rings.

Objective: To synthesize 4-(tert-butyl)pyridine-2-carboxylic acid from 4-tert-butylpyridine.

Materials:

4-tert-butylpyridine

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

Dry ice (solid CO₂)

Hydrochloric acid (HCl), 1M

Diethyl ether

Magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet is charged with 4-tert-butylpyridine (1.0 eq) and

anhydrous THF.

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium

(1.1 eq) is added dropwise via syringe, maintaining the temperature below -70 °C. The

nitrogen atom directs the lithiation to the C2 position. The reaction mixture is stirred at this

temperature for 2-3 hours.

Carboxylation: The flask is carefully opened, and an excess of crushed dry ice is added in

small portions. The reaction is allowed to slowly warm to room temperature as the CO₂
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sublimes.

Workup and Extraction: Once at room temperature, 1M HCl is added to quench the reaction

and protonate the carboxylate salt, adjusting the pH to ~3-4. The aqueous layer is extracted

three times with diethyl ether.

Isolation and Purification: The combined organic extracts are dried over anhydrous MgSO₄,

filtered, and the solvent is removed under reduced pressure. The resulting crude solid is

purified by recrystallization or column chromatography to yield the final product.

Self-Validation: The identity and purity of the product must be confirmed by comparing its

spectroscopic data (¹H NMR, IR, MS) with the profiles detailed in Section 3. Melting point

analysis should also be performed.

Core Applications and Field Insights
The unique structure of 4-(tert-butyl)pyridine-2-carboxylic acid makes it a valuable component

in several advanced chemical fields.

Pharmaceutical Synthesis: As a pyridine carboxylic acid derivative, it serves as an important

scaffold. Such scaffolds are integral to the development of enzyme inhibitors for diseases

ranging from tuberculosis to cancer.[1] The tert-butyl group can enhance binding affinity

within hydrophobic pockets of target proteins and improve metabolic stability. While direct

applications of this specific molecule are often proprietary, its structural motifs are highly

relevant in medicinal chemistry. For example, related pyridine-based structures are

investigated for targeting neurological disorders.[12]

Coordination Chemistry and Catalysis: The pyridine-2-carboxylic acid moiety is an excellent

bidentate N,O-chelating ligand. It readily forms stable complexes with a wide range of

transition metals. These metal complexes can be explored as catalysts for various organic

transformations. The bulky tert-butyl group can be used to tune the steric and electronic

properties of the catalyst, influencing its activity and selectivity.

Materials Science: The parent compound, 4-tert-butylpyridine, is a well-known additive in

electrolytes for dye-sensitized solar cells (DSSCs), where it improves photovoltaic

performance.[13][14][15] By extension, 4-(tert-butyl)pyridine-2-carboxylic acid can be used

as an anchoring group to bind dyes or other functional components to semiconductor
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surfaces like TiO₂, opening avenues for its use in advanced materials and solar energy

applications.

Conclusion
4-(tert-butyl)pyridine-2-carboxylic acid is more than a simple chemical intermediate; it is a

precisely engineered tool for the modern scientist. Its combination of a sterically influential tert-

butyl group and a versatile pyridine-2-carboxylic acid chelating unit provides a powerful

platform for innovation. From designing next-generation pharmaceuticals to developing novel

catalysts and advanced materials, the principles and protocols outlined in this guide serve as a

foundational resource for harnessing the full potential of this valuable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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